molecular formula C22H23NO2 B5039146 (3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-5-(4-propan-2-ylphenyl)furan-2-one

(3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-5-(4-propan-2-ylphenyl)furan-2-one

Cat. No.: B5039146
M. Wt: 333.4 g/mol
InChI Key: MJCGZLIJPBKCEK-UYRXBGFRSA-N
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Description

(3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-5-(4-propan-2-ylphenyl)furan-2-one is a synthetic organic compound characterized by its unique structure, which includes a furan ring substituted with dimethylamino and propan-2-ylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-5-(4-propan-2-ylphenyl)furan-2-one typically involves a multi-step process:

    Formation of the Furan Ring: The initial step involves the formation of the furan ring through a cyclization reaction. This can be achieved using a precursor such as 2-bromo-5-(4-propan-2-ylphenyl)furan, which undergoes a cyclization reaction in the presence of a base like potassium carbonate.

    Introduction of the Dimethylamino Group: The dimethylamino group is introduced via a nucleophilic substitution reaction. This involves reacting the furan derivative with dimethylamine in the presence of a suitable catalyst.

    Formation of the Methylidene Group: The final step involves the formation of the methylidene group through a condensation reaction with 4-(dimethylamino)benzaldehyde.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-5-(4-propan-2-ylphenyl)furan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Dimethylamine in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted compounds with various functional groups.

Scientific Research Applications

(3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-5-(4-propan-2-ylphenyl)furan-2-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features, which may interact with biological targets.

    Material Science: Its structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors.

    Biological Studies: The compound’s interactions with biological systems are explored to understand its potential effects and mechanisms of action.

Mechanism of Action

The mechanism of action of (3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-5-(4-propan-2-ylphenyl)furan-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-5-(4-propan-2-ylphenyl)furan-2-one is unique due to its specific combination of functional groups and structural configuration, which confer distinct chemical and biological properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-5-(4-propan-2-ylphenyl)furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO2/c1-15(2)17-7-9-18(10-8-17)21-14-19(22(24)25-21)13-16-5-11-20(12-6-16)23(3)4/h5-15H,1-4H3/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJCGZLIJPBKCEK-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CC(=CC3=CC=C(C=C3)N(C)C)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)C2=C/C(=C/C3=CC=C(C=C3)N(C)C)/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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